Superior MALDI-TOF MS Performance: Eliminating Sodium Adducts for Improved Mass Accuracy
In matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), the use of SDS leads to significant peak broadening and mass accuracy degradation due to the formation of sodium-protein adducts. Replacing SDS with ADS eliminates this issue for proteins up to ~25 kDa. [1]
| Evidence Dimension | MALDI-TOF MS Mass Resolution and Accuracy for Proteins ≤25 kDa |
|---|---|
| Target Compound Data | No significant degradation in mass resolution or accuracy; protonated molecular ion peak is dominant. |
| Comparator Or Baseline | Sodium dodecyl sulfate (SDS): Presence of SDS degrades mass resolution and mass measurement accuracy. |
| Quantified Difference | Qualitative improvement from 'significant degradation' to 'no significant degradation'. |
| Conditions | MALDI-TOF MS analysis of protein samples prepared with either ADS or SDS. |
Why This Matters
For proteomics labs, using ADS instead of SDS for sample prep enables direct, high-quality MALDI-TOF MS analysis without the need for additional detergent removal steps, saving time and reducing sample loss.
- [1] Yao, Z., et al. (2002). Ammonium Dodecyl Sulfate as an Alternative to Sodium Dodecyl Sulfate for Protein Sample Preparation with Improved Performance in MALDI Mass Spectrometry. Analytical Chemistry, 74(11), 2529-2534. View Source
